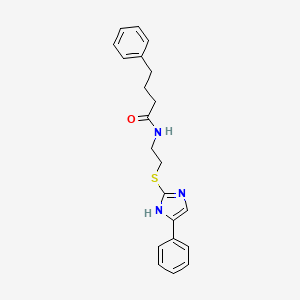

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole compounds can be synthesized through various routes. For instance, one method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . Another approach is the microwave-assisted synthesis .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with carboxylic acids to form 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide” would depend on its exact molecular structure.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The imidazole ring in the compound is known for its broad-spectrum antimicrobial properties. This compound can be explored for its potential to inhibit the growth of various bacteria and fungi. Research has shown that imidazole derivatives can effectively target microbial cell walls and enzymes, making them potent antimicrobial agents .

Anticancer Properties

Imidazole-containing compounds have been studied for their anticancer activities. The compound could be investigated for its ability to induce apoptosis in cancer cells or inhibit cancer cell proliferation. Studies have demonstrated that imidazole derivatives can interfere with cancer cell metabolism and DNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is well-documented. This compound could be evaluated for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Such properties make it a candidate for treating inflammatory diseases .

Antioxidant Activity

Imidazole derivatives are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This compound could be tested for its efficacy in preventing oxidative damage in biological systems, potentially benefiting conditions like neurodegenerative diseases .

Antiviral Applications

Given the structural similarity to other antiviral imidazole derivatives, this compound could be explored for its potential to inhibit viral replication. Research could focus on its effectiveness against viruses such as HIV, influenza, and coronaviruses by targeting viral enzymes and proteins .

Antidiabetic Potential

Imidazole derivatives have shown promise in managing diabetes by modulating glucose metabolism and insulin sensitivity. This compound could be investigated for its ability to lower blood glucose levels and improve insulin response, offering a potential therapeutic option for diabetes management .

Antifungal Properties

The compound’s imidazole moiety suggests potential antifungal activity. It could be tested against various fungal pathogens to determine its efficacy in treating fungal infections. Imidazole derivatives are known to disrupt fungal cell membrane integrity, leading to cell death .

Neuroprotective Effects

Research has indicated that imidazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be studied for its ability to protect neurons from damage and improve cognitive functions .

These applications highlight the versatility and potential of “4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide” in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.

Wirkmechanismus

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c25-20(13-7-10-17-8-3-1-4-9-17)22-14-15-26-21-23-16-19(24-21)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBSQXFSXFQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2655800.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2655802.png)

![2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2655804.png)